PXR Binding Affinity Contribution of the C5-Isopropyl Group Relative to C5-Methyl and C5-Unsubstituted Analogs
In the published 1H-1,2,3-triazole-4-carboxamide series, introduction of an isopropyl group at the C5 position (Compound 7) yielded an hPXR binding IC₅₀ of 1.0 μM, representing a >10-fold improvement over the C5-methyl analog (Compound 6, IC₅₀ = 16.1 μM) and a measurable gain over the C5-ethyl analog (Compound 5, IC₅₀ = 10.9 μM) [1]. The target compound, 5-isopropyl-N-propyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide, retains this C5-isopropyl substituent with the additional differentiation of an N1-p-tolyl group and an N-propyl carboxamide tail, both of which have not been reported in combination in the primary PXR literature. Based on the established SAR trend, the C5-isopropyl group is expected to confer superior PXR binding affinity relative to C5-methyl and C5-ethyl analogs within the same N1/N4 substitution context.
| Evidence Dimension | hPXR binding affinity (IC₅₀, μM) |
|---|---|
| Target Compound Data | Not directly reported; structurally contains a C5-isopropyl group analogous to Compound 7 in Li et al. (2022) |
| Comparator Or Baseline | Compound 6 (C5-methyl): IC₅₀ = 16.1 μM; Compound 5 (C5-ethyl): IC₅₀ = 10.9 μM; Compound 7 (C5-isopropyl, different N1/N4): IC₅₀ = 1.0 μM |
| Quantified Difference | C5-isopropyl (Compound 7) shows ~16-fold stronger binding vs. C5-methyl (Compound 6) and ~11-fold vs. C5-ethyl (Compound 5) |
| Conditions | hPXR binding assay using T0901317 at 10 μM as 100% inhibition and DMSO (0.3%) as 0% inhibition, as reported in Li et al. J. Med. Chem. 2022 |
Why This Matters
Procurement of a compound with the C5-isopropyl substituent is justified when the research objective requires PXR binding that exceeds what is achievable with C5-methyl or C5-ethyl analogs, based on quantitative SAR trends.
- [1] Li Y, Lin W, Chai SC, Wu J, Annu K, Chen T. Design and Optimization of 1H-1,2,3-Triazole-4-carboxamides as Novel, Potent, and Selective Inverse Agonists and Antagonists of PXR. J Med Chem. 2022;65(24):16829-16859. Table 1: Compound 5 (IC₅₀ = 10.9 μM), Compound 6 (IC₅₀ = 16.1 μM), Compound 7 (IC₅₀ = 1.0 μM). View Source
